molecular formula C14H10Cl4 B3027011 Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl- CAS No. 121107-65-1

Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl-

Cat. No. B3027011
CAS RN: 121107-65-1
M. Wt: 320 g/mol
InChI Key: KIGMDBNXQJATJR-UHFFFAOYSA-N
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Description

Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl- is a synthetic compound that has been extensively studied for its scientific research applications. This compound is commonly referred to as DCM, and it is a chlorinated derivative of benzene. DCM has been used in various scientific studies due to its unique properties and potential applications in numerous fields.

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

Benzene derivatives, such as 5,5′-Methylene-bis(benzotriazole), serve as versatile intermediates in the synthesis of metal passivators and light-sensitive materials. The development of practical methods for their synthesis highlights the role of benzene derivatives in facilitating green chemistry approaches, offering efficient, environmentally benign synthesis routes for complex organic compounds (Gu et al., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) exemplify the use of benzene cores in supramolecular chemistry, leveraging their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. This property is harnessed in applications ranging from nanotechnology to biomedical fields, showcasing the adaptability of benzene-based moieties in creating functional materials (Cantekin et al., 2012).

Environmental Science and Remediation

Benzene and its derivatives are known environmental pollutants, with studies focusing on their fate in soil and water, and the development of remediation strategies. Research into the oxidative methylation of aromatics using zeolite catalysts, for instance, offers insights into converting methane, a potent greenhouse gas, into more valuable hydrocarbons, reducing environmental impact and providing a green chemistry perspective on methane utilization (Adebajo, 2007).

Epigenetic Effects and Health Implications

The impact of benzene exposure on human health, particularly through epigenetic modifications, has been a significant area of research. Studies have shown that exposure to benzene can lead to changes in DNA methylation, histone modifications, and microRNA expression, which may contribute to the development of diseases such as leukemia (Fenga et al., 2016).

properties

IUPAC Name

1,5-dichloro-2-[(3,4-dichlorophenyl)methyl]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-4-10(13(17)7-12(8)16)5-9-2-3-11(15)14(18)6-9/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMDBNXQJATJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074478
Record name Benzene, 1,5-dichloro-2-[(3,4-dichlorophenyl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121107-65-1
Record name Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,5-dichloro-2-[(3,4-dichlorophenyl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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